molecular formula C14H11NO2 B3361479 1-hydroxy-3-methyl-10H-acridin-9-one CAS No. 91998-86-6

1-hydroxy-3-methyl-10H-acridin-9-one

Cat. No.: B3361479
CAS No.: 91998-86-6
M. Wt: 225.24 g/mol
InChI Key: BMHHDKWYWYUBBR-UHFFFAOYSA-N
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Description

1-Hydroxy-3-methyl-10H-acridin-9-one (CAS 16584-54-6) is a synthetic acridone derivative of significant interest in medicinal chemistry and pharmacological research, particularly for the development of novel antipsoriatic agents. This compound belongs to a class of 10-aza-analogues of anthrones, designed to retain therapeutic efficacy while potentially mitigating the proinflammatory side effects associated with traditional treatments . Its primary research value lies in its potent antiproliferative activity against human keratinocytes, which are the primary hyperproliferating cells in psoriatic skin. Structure-activity relationship (SAR) studies have identified the 1,3-dihydroxy substitution pattern on the acridone scaffold as highly beneficial for potency . Researchers utilize this compound to investigate pathways involved in controlling abnormal skin cell growth. The mechanism of action is associated with the inhibition of keratinocyte proliferation, as demonstrated in studies using the HaCaT keratinocyte cell line, where closely related N-methylated analogues have shown sub-micromolar IC50 values . Beyond its application in dermatological research, the acridone core structure is also explored in other therapeutic areas, including anticancer and antiviral studies, due to its ability to interact with biological targets like DNA and various enzymes . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-hydroxy-3-methyl-10H-acridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-8-6-11-13(12(16)7-8)14(17)9-4-2-3-5-10(9)15-11/h2-7,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHHDKWYWYUBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420195
Record name NSC660814
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91998-86-6
Record name NSC660814
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-hydroxy-3-methyl-10H-acridin-9-one can be synthesized through several methods. One common approach involves the reaction of acridine derivatives with acetic acid in the presence of an acidic catalyst. The reaction is typically carried out in a suitable solvent, and the temperature is carefully controlled to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and crystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-3-methyl-10H-acridin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .

Scientific Research Applications

Chemical Applications

Fluorescent Dye and Probe
1-Hydroxy-3-methyl-10H-acridin-9-one is utilized as a fluorescent dye in chemical analyses. Its unique structural properties allow it to serve as a probe in various analytical techniques, enhancing the detection of biomolecules and environmental samples. The compound's fluorescence is particularly useful in imaging applications, where it can be employed for cellular visualization and tracking.

Synthesis of Biologically Active Compounds
This compound acts as a precursor in the synthesis of several biologically active derivatives. Its ability to undergo various chemical reactions—including oxidation and substitution—makes it a valuable intermediate in producing dyes and fluorescent labels.

Biological Research Applications

DNA Binding Studies
Research has shown that this compound intercalates with DNA, which disrupts the normal helical structure. This property is leveraged in studies examining DNA interactions, replication, and transcription processes. The compound's mechanism of action highlights its potential as a tool for studying genetic material .

Antiproliferative Activity
In a study evaluating the inhibitory effects on HaCaT keratinocyte growth, derivatives of hydroxy-acridinones—including this compound—were assessed for their potential as antipsoriatic agents. The results indicated that certain modifications to the acridine scaffold could enhance antiproliferative activity, suggesting therapeutic applications in dermatology .

Medicinal Applications

Potential Therapeutic Agent
The compound has been investigated for its therapeutic potential against cancer due to its ability to intercalate with DNA. Studies have shown that it can inhibit the growth of various cancer cell lines, making it a candidate for drug development . Its unique structural features allow it to interact with specific biological targets, which is crucial for designing effective anticancer therapies.

Antimicrobial Properties
Research into acridone derivatives has indicated that they possess antimicrobial properties. For instance, studies have demonstrated the ability of these compounds to inhibit the growth of pathogenic microorganisms, pointing towards their potential use in treating infectious diseases .

Industrial Applications

Organic Light-Emitting Diodes (OLEDs)
In the industrial sector, this compound is employed in developing organic light-emitting diodes (OLEDs). Its stability and reactivity make it suitable for producing high-performance materials used in optoelectronic devices. The compound's unique properties contribute to advancements in display technologies.

Case Studies

Study Focus Findings
Structure–Activity Relationship Studies (2010)Antipsoriatic activityIdentified that certain hydroxyl substitutions enhance antiproliferative effects on keratinocytes.
Antimicrobial Activity (2017)Inhibition of pathogensDemonstrated effectiveness against various bacteria with specific MIC values indicating potent antimicrobial properties.
Synthesis and Biological Activity (2020)Fluorescent probesDeveloped new acridine derivatives with enhanced fluorescence for imaging applications.

Mechanism of Action

The mechanism of action of 1-hydroxy-3-methyl-10H-acridin-9-one involves its ability to intercalate with DNA. This intercalation disrupts the normal helical structure of DNA, affecting various biological processes such as replication and transcription. The compound’s fluorescent properties also make it useful in imaging and diagnostic applications .

Comparison with Similar Compounds

Comparison with Similar Acridinone Derivatives

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (Da) Substituents LogP Melting Point (°C) Similarity Score*
1-Hydroxy-3-methyl-10H-acridin-9-one C₁₄H₁₁NO₂ 225.25† 1-OH, 3-CH₃ ~2.39‡ Not reported Reference compound
Nsc 145189 C₁₅H₁₃NO₃ 255.27 1-OH, 3-OCH₃, 10-CH₃ 2.7 Not reported 0.9404
1-Methoxy-10H-acridin-9-one C₁₄H₁₁NO₂ 225.25 1-OCH₃ 2.69 Not reported 0.8708
1-Hydroxyacridone C₁₃H₉NO₂ 211.22 1-OH 2.39 Not reported 0.8376
7-Fluoro-1,3-diphenyl-...-one (2c) C₂₆H₁₈FNO 379.43 7-F, 1,3-diphenyl Not reported 294–295 N/A

*Similarity scores calculated using Tanimoto, Cosine, and Dice metrics .
†Molecular weight inferred from analogs ; ‡LogP estimated from 1-hydroxyacridone .

Key Observations:
  • However, methoxy and methyl substituents elevate LogP, suggesting greater lipophilicity .
  • Molecular Weight : Bulkier substituents (e.g., diphenyl groups in compound 2c) significantly increase molecular weight and melting points, reflecting enhanced crystallinity .

Biological Activity

1-Hydroxy-3-methyl-10H-acridin-9-one, a compound belonging to the acridine family, has garnered attention in scientific research for its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure : The molecular formula of this compound is C14H11NO. Its structure features an acridine backbone with hydroxyl and methyl substituents that influence its biological activity.

Antimicrobial Activity

Research indicates that acridine derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various acridone compounds, including this compound, against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
This compound0.0039 - 0.025S. aureus, E. coli

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, structure–activity relationship (SAR) studies have shown that modifications to the acridine structure can enhance its cytotoxicity against cancer cell lines. For instance, derivatives with specific hydroxyl substitutions demonstrated IC50 values comparable to known anticancer agents .

A recent investigation into the compound's effects on human leukemia cell lines revealed that it induced apoptosis while exhibiting minimal toxicity towards normal cells .

Cell LineIC50 (µM)Effect
Human Leukemia Cells<10Induction of Apoptosis
Normal Lung Cells>20Minimal Cytotoxicity

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. Research indicates that it can inhibit the production of inflammatory mediators in human leukocytes, suggesting a potential role in managing inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Receptor Binding : The compound may bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cell proliferation and inflammation, contributing to its anticancer and anti-inflammatory effects.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have highlighted the therapeutic potential of acridine derivatives:

  • Study on Psoriasis : A study evaluated the efficacy of various hydroxy-acridinones in inhibiting keratinocyte growth, finding that certain derivatives effectively reduced cell proliferation associated with psoriasis .
  • Cancer Therapy Trials : Clinical trials have investigated the use of acridine derivatives in targeted cancer therapies, showcasing their ability to selectively induce apoptosis in malignant cells while sparing healthy tissues .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-hydroxy-3-methyl-10H-acridin-9-one, and how can purity be optimized?

  • Methodology : Synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with cyclic ketones under acidic or basic conditions. For example, derivatives of 10-hydroxyacridinones are synthesized via microwave-assisted cyclization to improve yield and reduce reaction time . Purity optimization includes column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (δH and δC matching with literature) .

Q. How is the structural characterization of this compound performed?

  • Key Techniques :

  • NMR Spectroscopy : Assign proton (¹H) and carbon (¹³C) signals to confirm substituent positions. For example, the hydroxyl proton appears as a singlet near δ 12.5 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
  • X-ray Crystallography : Resolve crystal structure to validate bond angles and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and carbonyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can this compound be applied as an acid-base titration indicator?

  • Mechanism : The compound undergoes reversible deprotonation of the hydroxyl group in alkaline media, leading to a color shift from colorless (acidic/neutral) to pink (basic). This property is exploited in non-aqueous titrations (e.g., acetic acid/perchloric acid systems) .
  • Experimental Design :

  • Prepare a 0.1% w/v solution in ethanol.
  • Test pH sensitivity using UV-Vis spectroscopy (λmax shift from 320 nm to 450 nm in basic conditions).
  • Validate with potentiometric titrations of weak acids (e.g., benzoic acid) .

Q. What advanced analytical techniques resolve contradictions in spectral data for acridinone derivatives?

  • Case Study : Discrepancies in NMR assignments (e.g., methyl vs. methoxy groups) are resolved via:

  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to distinguish overlapping signals .
  • Computational Modeling : Compare experimental δH/δC with DFT-calculated values (B3LYP/6-311+G(d,p)) to validate assignments .
    • Example : Conflicting NOESY correlations in 1,3-dihydroxy-4-methoxy derivatives were resolved by identifying intramolecular hydrogen bonding using temperature-dependent NMR .

Q. How do substituents influence the photophysical properties of this compound?

  • Methodology :

  • UV-Vis and Fluorescence Spectroscopy : Compare absorption/emission spectra of derivatives with varying substituents (e.g., methoxy vs. hydroxy groups).
  • Data Table :
Substituentλabs (nm)λem (nm)Quantum Yield
-OH, -CH₃3204500.45
-OCH₃, -CH₃3354650.38
  • Conclusion : Electron-donating groups (e.g., -OCH₃) redshift absorption due to extended conjugation .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

  • Strategies :

  • DFT Calculations : Optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with biomolecular targets (e.g., DNA intercalation) using AMBER or GROMACS .
    • Application : Predict regioselectivity in oxidation reactions (e.g., hydroxylation at C4 vs. C5) using frontier molecular orbital analysis .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points for this compound derivatives?

  • Root Causes : Polymorphism, solvent impurities, or incomplete drying.
  • Resolution :

  • Standardize recrystallization solvents (e.g., anhydrous ethanol vs. acetone).
  • Use differential scanning calorimetry (DSC) to detect polymorphic transitions .
    • Example : A derivative reported to melt at 210–212°C was later corrected to 225–227°C after removing trace water .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction conditions (e.g., microwave power, solvent degassing) to minimize batch variations .
  • Data Validation : Cross-reference spectral data with multiple techniques (e.g., IR for functional groups, elemental analysis for C/H/N ratios) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-hydroxy-3-methyl-10H-acridin-9-one
Reactant of Route 2
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1-hydroxy-3-methyl-10H-acridin-9-one

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